molecular formula C9H8N2S B3362092 4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine CAS No. 95502-62-8

4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine

Cat. No. B3362092
CAS RN: 95502-62-8
M. Wt: 176.24 g/mol
InChI Key: UJRVJYMUBQUHFE-UHFFFAOYSA-N
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Description

4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused ring system that contains both pyrrole and pyrazine rings. Its unique structure makes it an attractive target for researchers looking to develop new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine is not fully understood, but it is believed to act through several different pathways. One proposed mechanism involves the inhibition of specific enzymes or receptors involved in disease processes. Another mechanism involves the modulation of cellular signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine in lab experiments is its broad range of biological activities. This compound has been shown to have potential as a treatment for a wide range of diseases, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively complex structure, which can make synthesis and purification challenging.

Future Directions

There are many potential future directions for research involving 4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action, which could lead to the development of more effective drugs.
2. Exploration of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Investigation of the compound's potential as an antimicrobial agent, particularly against drug-resistant bacteria.
4. Development of new synthetic methods for producing this compound, which could make it more accessible to researchers.
5. Investigation of the compound's potential as a treatment for viral infections, particularly those caused by emerging viruses such as Zika and Ebola.
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its unique structure and broad range of biological activities make it an attractive target for researchers looking to develop new drugs. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-7-6-10-8-3-5-12-9(8)11(7)4-1/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRVJYMUBQUHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2C3=C(N1)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538873
Record name 4,5-Dihydropyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95502-62-8
Record name 4,5-Dihydropyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 2
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 3
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 4
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 5
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine
Reactant of Route 6
4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine

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